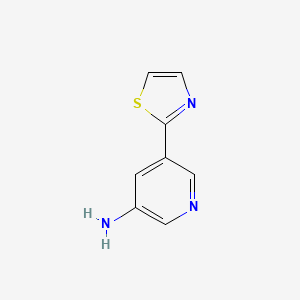

5-(1,3-Thiazol-2-yl)pyridin-3-amine

Übersicht

Beschreibung

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine typically involves the condensation of 2-aminothiazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1,3-Thiazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Thiazol-2-yl)pyridine: Similar structure but lacks the amine group.

5-(1,3-Thiazol-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

5-(1,3-Thiazol-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness: 5-(1,3-Thiazol-2-yl)pyridin-3-amine is unique due to the presence of both the thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Biologische Aktivität

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound belongs to a class of thiazole derivatives known for their wide-ranging biological effects, including:

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Antitumor Activity : Certain thiazole compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, particularly in models of neuropathic pain.

Target Interactions

This compound interacts with several molecular targets:

- Kinase Inhibition : It has been identified as a KDR (kinase insert domain receptor) kinase inhibitor, which is pivotal in angiogenesis and tumor growth. Compounds in this class exhibit favorable selectivity profiles and pharmacokinetics .

- TRPV3 Modulation : This compound may also modulate TRPV3 channels involved in pain perception and thermosensation, indicating its potential use in treating neuropathic pain .

Biochemical Pathways

Thiazole derivatives can influence multiple biochemical pathways:

- Apoptotic Pathways : They can activate caspases leading to programmed cell death in cancer cells.

- Inflammatory Pathways : Some thiazoles exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : Variations at the C-2 and C-4 positions of the thiazole ring can enhance or diminish activity against specific targets. For instance, the presence of pyridine at the C-4 position is crucial for maintaining antimicrobial activity against Mycobacterium tuberculosis .

- Lipophilicity : Increased lipophilicity at certain positions correlates with enhanced cellular uptake and potency against bacterial strains .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Bacillus cereus, outperforming traditional antibiotics like streptomycin and ampicillin by significant margins .

- Cytotoxicity Assessment : In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines. For example, at a concentration of , it reduced cell viability significantly compared to controls .

- Neuropathic Pain Models : Research indicated that modulation of TRPV3 channels by thiazole derivatives could alleviate symptoms in neuropathic pain models, suggesting potential therapeutic applications .

Data Table

Eigenschaften

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVSLKHOBDNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.